(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane
Description
Significance of Substituted Oxanes as Key Heterocyclic Frameworks
Substituted oxanes, also known as tetrahydropyrans, are a class of six-membered heterocyclic ethers that form the core of numerous biologically active molecules. Their presence in a wide array of natural products, including polyether antibiotics and marine toxins, underscores their significance. In medicinal chemistry, the oxane ring is often incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. The ability of the oxygen atom in the oxane ring to act as a hydrogen bond acceptor can also be crucial for molecular recognition at biological targets. acs.org Consequently, the development of synthetic methodologies to access functionalized oxanes with high stereocontrol is a major focus in organic synthesis. These frameworks serve as chiral synthons, providing a rigid scaffold upon which further molecular complexity can be built.
The Role of Halogen and Allylic Moieties in Chemical Reactivity and Synthetic Design
The chemical reactivity of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is significantly influenced by the presence of the chloro and allyl substituents.
The Chloro Substituent: As a halogen, the chlorine atom at the 3-position serves multiple roles. Its electron-withdrawing nature can influence the reactivity of the adjacent carbons. More importantly, it functions as a competent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position, providing a gateway to diverse molecular structures. The stereochemical orientation of the chloro group can direct the approach of incoming nucleophiles, leading to highly stereoselective transformations.
The Allylic Moiety: The prop-2-en-1-yl (allyl) group is a versatile functional handle in organic synthesis. askiitians.com The double bond can participate in a plethora of reactions, including but not limited to:
Oxidative cleavage: to yield aldehydes or carboxylic acids.
Epoxidation: to form oxiranes, which can be further functionalized.
Cross-metathesis: allowing for the formation of new carbon-carbon bonds and the elaboration of the side chain.
Allylic rearrangements: which can be used to form new isomers. acs.org
Allylic halides, in particular, are known to be excellent electrophiles for SN2 reactions, often exhibiting enhanced reactivity due to stabilization of the transition state. libretexts.org
The combination of these two functional groups in a single molecule, as seen in this compound, creates a powerful synthetic intermediate. The differential reactivity of the chloro and allyl groups allows for selective transformations, enabling a stepwise and controlled construction of more complex molecules.
Stereochemical Specificity and its Importance in this compound Chemistry
The designation (2S,3S) specifies the absolute configuration at the two stereocenters of the oxane ring. This level of stereochemical definition is crucial in modern organic synthesis, particularly in the context of pharmaceutical development, where the biological activity of a molecule is often dependent on its three-dimensional structure.
The relative cis or trans arrangement of substituents on a ring system dictates its conformational preferences and, consequently, its reactivity. In the case of a 2,3-disubstituted oxane, the specific stereochemistry will influence the outcome of reactions at both the chloro- and allyl-substituted positions, as well as reactions involving the oxane ring itself. For instance, intramolecular reactions, where the allyl group might react with another part of the molecule, will be highly dependent on the spatial proximity of the reacting groups, which is determined by the stereochemistry.
Furthermore, when this compound is used as a chiral building block, it can impart its stereochemical information to the final product. This is a key strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The synthesis of such stereochemically defined building blocks is a significant challenge, and methods that can achieve this with high efficiency and selectivity are highly valued. nih.gov
Illustrative Reactivity of Functional Groups
| Functional Group | Type of Reaction | Potential Product |
| Chloro Group | Nucleophilic Substitution (with NaN3) | (2S,3S)-3-Azido-2-(prop-2-en-1-yl)oxane |
| Allyl Group | Dihydroxylation (with OsO4) | (2S,3S)-3-Chloro-2-(2,3-dihydroxypropyl)oxane |
| Allyl Group | Ozonolysis (reductive workup) | (2S,3S)-3-Chloro-2-(2-oxoethyl)oxane |
Spectroscopic Data for Analogous Structures
| Nucleus | Typical Chemical Shift Range (ppm) for 2,3-disubstituted oxanes |
| 1H NMR | Protons on the oxane ring typically appear between 3.0 and 4.5 ppm. |
| 13C NMR | Carbons attached to the oxygen in the oxane ring typically appear between 60 and 80 ppm. |
Structure
3D Structure
Properties
CAS No. |
90162-76-8 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(2S,3S)-3-chloro-2-prop-2-enyloxane |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8-/m0/s1 |
InChI Key |
PGBDYDQOLXWEQC-YUMQZZPRSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@H](CCCO1)Cl |
Canonical SMILES |
C=CCC1C(CCCO1)Cl |
Origin of Product |
United States |
Mechanistic Investigations in the Formation and Transformations of 2s,3s 3 Chloro 2 Prop 2 En 1 Yl Oxane
Detailed Reaction Mechanisms of Stereoselective Cyclizations
The stereoselective synthesis of substituted oxanes, such as the title compound, often relies on carefully orchestrated cyclization reactions. These reactions proceed through various mechanistic pathways, each offering a degree of control over the resulting stereochemistry.
Oxocarbenium Ion Pathways and Their Geometric Control
A prevalent intermediate in the formation of oxane rings is the oxocarbenium ion. wikipedia.orgnih.gov This species, characterized by a positive charge delocalized between a carbon and an adjacent oxygen atom, is a potent electrophile that can be trapped intramolecularly by a nucleophile to form the cyclic ether. wikipedia.org The geometry of the oxocarbenium ion intermediate plays a pivotal role in determining the stereochemical outcome of the cyclization. For monosubstituted oxocarbenium ions, there is a strong energetic preference for the E configuration, which can lead to high levels of stereocontrol in subsequent reactions. nih.gov
However, for 1,1-disubstituted oxocarbenium ions, the steric differentiation between the two substituents is often less pronounced, potentially leading to a mixture of geometric isomers and, consequently, a loss of stereoselectivity. nih.gov In the context of forming (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane, the generation of a specific oxocarbenium ion precursor that favors a particular geometry is paramount for achieving the desired stereochemistry at the C2 and C3 positions. The substituents on the acyclic precursor can be strategically chosen to influence the conformational preference of the forming oxocarbenium ion, thereby directing the stereochemical course of the cyclization.
The stereochemical outcome of reactions involving oxocarbenium ions can be rationalized by considering the relative energies of the possible transition states. For instance, in the reduction of 2-chromanols, the stereoselectivity is governed by a Curtin-Hammett kinetic situation where hydride is delivered to two different conformations of an intermediate oxocarbenium ion. nih.govnih.gov The size of the hydride source can influence which pathway is favored, allowing for the selective formation of either the cis or trans product. nih.govnih.gov This principle of kinetic control based on transition state energies is broadly applicable to the stereoselective formation of substituted oxanes.
Proposed Mechanisms for Halocyclization Reactions
Halocyclization reactions represent a powerful method for the concurrent introduction of a halogen and the formation of a heterocyclic ring. nih.govresearchgate.net In the synthesis of this compound, a chlorocyclization reaction would be a key step. These reactions are generally believed to proceed through the formation of a halonium ion intermediate, such as a chloronium ion, upon the electrophilic attack of a chlorine source on the double bond of an unsaturated precursor. nih.gov
The subsequent intramolecular attack by a tethered nucleophile, in this case, the hydroxyl group, on the chloronium ion intermediate leads to the formation of the oxane ring. The stereochemistry of the newly formed C-Cl and C-O bonds is dictated by the geometry of the halonium ion and the trajectory of the nucleophilic attack, which typically occurs in an anti-fashion. The regioselectivity of the ring-closure (i.e., the size of the ring formed) is governed by Baldwin's rules, which are influenced by the stereoelectronic requirements of the transition state.
Recent advances in halocyclization have focused on the development of catalytic and enantioselective variants, which offer improved control over the stereochemical outcome. researchgate.net Chiral catalysts can modulate the reaction environment, favoring the formation of one enantiomer over the other. The choice of the halogen source and the catalyst system is critical in achieving high levels of stereoselectivity.
Intramolecular Annulation Mechanisms
Intramolecular annulation reactions provide another strategic approach to the synthesis of cyclic ethers like oxanes. These reactions involve the formation of multiple bonds in a single operation, often leading to complex polycyclic systems. In the context of forming a substituted oxane, an intramolecular annulation could involve the reaction of a tethered nucleophile and electrophile within the same molecule.
For example, a 1,6-addition-based annulation could be envisioned where a nucleophilic oxygen atom attacks a conjugated system, leading to a cyclization event. chim.it The stereochemical outcome of such reactions is often controlled by the inherent conformational biases of the starting material and the transition state geometry. The use of organocatalysts or transition metal catalysts can further enhance the stereoselectivity of these transformations.
Transition State Analysis in Oxane Ring Formation
Understanding the structure and energetics of the transition states involved in oxane ring formation is fundamental to predicting and controlling the stereochemical outcome of the reaction. Computational studies, often in conjunction with experimental work, provide valuable insights into the geometries of these fleeting species.
For cyclization reactions proceeding through oxocarbenium ion intermediates, the transition state for the ring-closing step resembles the structure of the oxocarbenium ion itself. The preferred conformation of the acyclic precursor leading to the oxocarbenium ion will therefore have a significant impact on the energy of the transition state and the stereochemistry of the product. Factors that stabilize a particular conformation, such as minimizing steric interactions or maximizing favorable orbital overlap, will lower the energy of the corresponding transition state and favor the formation of the associated stereoisomer.
In halocyclization reactions, the transition state involves the formation of the halonium ion and the simultaneous or subsequent attack of the internal nucleophile. The stereochemical arrangement of the substituents on the alkene and the nature of the halogenating agent will influence the structure of the bridged halonium ion and, consequently, the stereochemical course of the ring closure.
Understanding Stereochemical Induction: Substrate, Reagent, and Catalyst Control
The stereochemistry of this compound is defined by the specific arrangement of the chloro and prop-2-en-1-yl groups on the oxane ring. Achieving this precise stereochemistry requires careful control over the cyclization process. This control can be exerted at three main levels: substrate, reagent, and catalyst.
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of the cyclization. By starting with an enantiomerically pure precursor containing one or more stereocenters, the formation of subsequent stereocenters can be influenced through diastereoselective reactions. The conformational preferences of the substrate play a crucial role in determining the facial selectivity of the cyclization.
Reagent Control: The choice of reagents can have a profound impact on the stereoselectivity of the reaction. For instance, in reductions involving oxocarbenium ions, the steric bulk of the hydride reagent can determine whether the reaction proceeds through an axial or equatorial attack, leading to different diastereomers. nih.govnih.gov Similarly, in halocyclizations, the nature of the electrophilic halogen source can influence the structure of the intermediate halonium ion and the subsequent stereochemical outcome.
Catalyst Control: The use of chiral catalysts is a powerful strategy for achieving high levels of enantioselectivity and diastereoselectivity. Chiral Lewis acids, Brønsted acids, or organocatalysts can create a chiral environment around the reacting species, lowering the activation energy for the formation of one stereoisomer over others. The catalyst can interact with the substrate or the reagent, or both, to control the trajectory of the reaction and the stereochemistry of the product.
Influence of Electronic and Steric Factors on Reaction Outcomes
Electronic Factors: The electron density at the reacting centers plays a crucial role in determining the feasibility and regioselectivity of the cyclization. Electron-donating groups can stabilize cationic intermediates like oxocarbenium ions, facilitating their formation. Conversely, electron-withdrawing groups can destabilize such intermediates. nih.gov In halocyclization reactions, the nucleophilicity of the attacking oxygen atom and the electrophilicity of the halogen source are key electronic parameters.
Mechanistic Aspects of Functional Group Interconversions of Allylic and Halogen Substituents
The chemical reactivity of this compound is primarily dictated by its two key functional groups: the secondary chlorine atom at the C3 position and the allylic group at the C2 position. The interconversion of these groups is governed by distinct mechanistic pathways, including nucleophilic substitution and radical-mediated reactions. The stereochemical configuration of the molecule plays a critical role in influencing the course and outcome of these transformations.
Nucleophilic Substitution at the C3 Position
The chlorine atom at the C3 position is a secondary halide, making it susceptible to nucleophilic substitution reactions. fiveable.me The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates. ucsb.edulibretexts.org
In an SN2 mechanism , a nucleophile performs a backside attack on the carbon atom bonded to the chlorine. libretexts.org This concerted, single-step process results in the inversion of stereochemistry at the reaction center. For this compound, an SN2 reaction would lead to the formation of a (2S,3R)-substituted oxane. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.org
Conversely, an SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. khanacademy.orgchemguide.co.uk The C3 carbon, being adjacent to the ring oxygen, could experience some stabilization of a positive charge. This pathway is favored by polar protic solvents, which can solvate both the departing chloride ion and the carbocation intermediate, and by weaker nucleophiles. fiveable.me The formation of a planar carbocation at C3 would lead to the loss of stereochemical information, resulting in a racemic mixture of products at that center ((2S,3R) and (2S,3S) isomers).
The choice between these two pathways can be influenced by specific reaction parameters, as illustrated in the following table.
| Reaction Condition | Nucleophile | Solvent | Predominant Mechanism | Stereochemical Outcome at C3 |
|---|---|---|---|---|
| 1 | OH⁻ (strong) | Acetone (Aprotic) | SN2 | Inversion ((2S,3R) product) |
| 2 | N₃⁻ (strong) | DMSO (Aprotic) | SN2 | Inversion ((2S,3R) product) |
| 3 | H₂O (weak) | Water (Protic) | SN1 | Racemization at C3 |
| 4 | OH⁻ (strong) | Ethanol (Protic) | Mixed SN1/SN2 | Partial Inversion and Racemization |
Reactions Involving the Allylic Substituent
The prop-2-en-1-yl group possesses unique reactivity due to the presence of the carbon-carbon double bond. Functional group interconversions involving this moiety can proceed through allylic substitution, which may occur via radical or ionic pathways. vedantu.com A key feature of these reactions is the potential for allylic rearrangement, where the position of the double bond shifts. wikipedia.orgresearchgate.net
Radical Allylic Halogenation
One of the most significant transformations of an allylic system is radical halogenation. libretexts.org This reaction typically occurs when an alkene with allylic hydrogens is treated with a halogen at low concentrations, often using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or peroxide). vedantu.comlibretexts.org
The mechanism proceeds via a radical chain reaction:
Initiation: Homolytic cleavage of the halogen source (e.g., Br₂) forms two bromine radicals (Br•). youtube.com
Propagation: A bromine radical abstracts an allylic hydrogen from the C1' position of the prop-2-en-1-yl group. This is the favored position because the resulting allylic radical is stabilized by resonance. libretexts.orgyoutube.com The resonance delocalizes the unpaired electron between the C1' and C3' carbons of the side chain.
Propagation: The resonance-stabilized allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain. youtube.com
Termination: The reaction is terminated by the combination of any two radical species.
Due to the resonance-stabilized nature of the intermediate radical, a mixture of regioisomeric products can be formed.
| Reactant | Product Type | Product Structure | Notes |
|---|---|---|---|
| This compound + NBS, hν | Kinetic | (2S,3S)-3-Chloro-2-(3-bromoprop-1-en-1-yl)oxane | Attack at the less substituted end of the radical intermediate. |
| This compound + NBS, hν | Thermodynamic | (2S,3S)-3-Chloro-2-(1-bromoprop-2-en-1-yl)oxane | Attack at the more substituted end; leads to a more substituted (more stable) double bond in the product. |
Nucleophilic Allylic Substitution
While the primary site for nucleophilic attack is the C3 carbon bearing the chloro group, under certain conditions, allylic substitution can occur. researchgate.net These reactions, often termed SN2' reactions, involve the nucleophile attacking the terminal carbon of the double bond (C3' of the allyl group). wikipedia.org This attack occurs concurrently with the migration of the double bond and the displacement of a leaving group. In the case of this compound, such a reaction could be envisaged if a different leaving group were present or in intramolecular cyclization reactions, but direct substitution of the allyl group itself is less common without prior functionalization.
Advanced Stereochemical Analysis and Control in 2s,3s 3 Chloro 2 Prop 2 En 1 Yl Oxane Chemistry
Diastereoselective Synthesis of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane and Related Oxanes
Several synthetic strategies have been developed for the diastereoselective formation of substituted cyclic ethers. For instance, oxidative cyclization of certain malonate Michael adducts can selectively produce oxetane (B1205548) derivatives with high diastereoselectivity. acs.org While focused on a four-membered ring, the principles of controlling substituent arrangement during ring closure are transferable to six-membered oxane systems. Similarly, intramolecular cyclization reactions, such as the Williamson etherification, are powerful methods for forming oxane rings, where the stereochemistry of the acyclic precursor can direct the formation of a specific diastereomer. acs.org
In the context of forming a trans-2,3-substituted oxane like the target compound, reactions that proceed through transition states minimizing steric interactions are often favored. For example, the conjugate addition of aldehydes to β,γ-unsaturated α-keto esters, followed by cyclization, can yield dihydropyrans. The diastereoselectivity of such reactions can be controlled by the choice of catalyst, which can stabilize specific transition states through non-covalent interactions like hydrogen bonding. rsc.org This catalyst-controlled approach allows for the selective formation of either cis or trans products. rsc.org
Below is a table summarizing potential approaches for diastereoselective oxane synthesis, drawing from methodologies for related cyclic ethers.
| Synthetic Method | Key Principle | Typical Diastereomeric Ratio (dr) | Applicability to this compound |
|---|---|---|---|
| Intramolecular Cyclization (e.g., Williamson Etherification) | Substrate control from a stereodefined acyclic precursor. | High (depends on precursor purity) | Highly applicable if the acyclic chloro-allyl-diol precursor can be synthesized stereoselectively. |
| Oxidative Cyclization | Iodine-mediated cyclization of unsaturated alcohols. The stereochemistry is often directed by the geometry of the double bond and steric factors. | Moderate to high (e.g., >10:1) | Applicable, using an appropriate homoallylic alcohol precursor. The trans product is often favored thermodynamically. |
| Catalyst-Controlled Cycloaddition | Use of organocatalysts to control the stereochemical outcome of the key bond-forming step. | Variable, can be tuned to favor one diastereomer (e.g., 95:5). thieme-connect.de | A potential route could involve a formal hetero-Diels-Alder (HDA) reaction or a Michael addition-cyclization cascade. rsc.org |
Enantioselective Synthesis and Chiral Induction Strategies
Establishing the absolute configuration at both the C-2 and C-3 centers requires sophisticated asymmetric synthesis techniques. Enantioselective strategies are paramount for producing a single enantiomer, such as this compound, which is crucial in fields like pharmaceutical development where different enantiomers can have vastly different biological activities.
Key approaches to enantioselective synthesis include:
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature (e.g., carbohydrates or amino acids) to provide one or more of the required stereocenters.
Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step. The use of (S)-4-benzyloxazolidinone as a chiral auxiliary has been shown to improve chiral induction in certain reactions. nih.gov
Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often the most efficient and atom-economical method. nih.govresearchgate.net Organocatalysis, using small chiral organic molecules, and transition-metal catalysis, using chiral ligand-metal complexes, are two major pillars of this field. nih.govnsf.gov
A powerful strategy for setting adjacent stereocenters is the Sharpless Asymmetric Epoxidation (SAE), which can convert an achiral allylic alcohol into a chiral epoxy alcohol with very high enantioselectivity. nih.gov This epoxide can then be opened regioselectively, and the resulting diol can be cyclized to form the oxane ring, transferring the initial chirality to the final product. For instance, the synthesis of chiral morpholine (B109124) derivatives has successfully employed the SAE to establish the key stereocenters. nih.gov Similarly, oxetane desymmetrization using chiral Brønsted acid catalysts represents another advanced strategy for accessing chiral cyclic ethers with excellent enantioselectivities. nsf.govnih.gov
| Strategy | Example Catalyst/Auxiliary | Typical Enantiomeric Excess (ee) | Mechanism of Chiral Induction |
|---|---|---|---|
| Asymmetric Epoxidation | Titanium tetraisopropoxide, diethyl tartrate (DET) | >95% ee | The chiral catalyst complex delivers the oxygen atom to one face of the alkene. nih.gov |
| Organocatalytic Cyclization | Chiral Phosphoric Acid / Squaramide | Up to 99% ee researchgate.net | The catalyst activates the substrate through hydrogen bonding, creating a chiral environment that directs the cyclization. nsf.gov |
| Chiral Auxiliary | Evans Oxazolidinones / tert-Butylsulfinamide nih.gov | >98% de | The auxiliary blocks one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | High ee | A chiral ligand on the metal center coordinates to the substrate in a specific orientation, leading to stereoselective hydride delivery. nih.gov |
Configurational Stability and Epimerization Studies of the Oxane Ring
The stereochemical integrity of the C-2 and C-3 centers is crucial. Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. thieme-connect.demasterorganicchemistry.com Substituents on the ring can occupy either axial or equatorial positions, and these two chair forms rapidly interconvert via a "ring flip" at room temperature. masterorganicchemistry.com
The presence of heteroatoms and substituents significantly influences the conformational equilibrium. Key factors include:
1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the other axial atoms (or lone pairs) on the same side of the ring destabilizes that conformation. libretexts.org Consequently, larger substituents strongly prefer the equatorial position to avoid these unfavorable interactions. For the title compound, both the chloro and the prop-2-en-1-yl groups would preferentially occupy equatorial positions to maximize stability.
Anomeric Effect: In cases where an electronegative atom is substituted at the C-2 position (adjacent to the ring oxygen), an axial orientation may be electronically stabilized. thieme-connect.de This effect, however, is more pronounced for alkoxy groups than for alkyl groups.
Bond Lengths and Angles: The C-O bond is shorter than a C-C bond, which alters the geometry of the oxane ring compared to cyclohexane, affecting the magnitude of diaxial interactions. thieme-connect.de
Epimerization, the change in configuration at one stereocenter, could potentially occur at C-2 or C-3 under certain conditions. The C-2 position, being an acetal-like carbon, could be susceptible to epimerization under strong acidic conditions via ring-opening and re-closure. The C-3 center, bearing the chlorine atom, is generally more configurationally stable but could undergo inversion through nucleophilic substitution reactions if appropriate reagents are present. However, under neutral conditions, the trans-diequatorial conformation of this compound is expected to be conformationally and configurationally stable.
Spectroscopic and Diffraction Techniques for Absolute and Relative Stereochemical Assignment
Unambiguous determination of both the relative (cis/trans) and absolute (R/S) stereochemistry is essential. A combination of spectroscopic and diffraction methods is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining relative stereochemistry in cyclic systems. wordpress.com
Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H-2 and H-3) is dependent on the dihedral angle between them. A large coupling constant (typically 8-12 Hz) is indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest cis (axial-equatorial) or trans-diequatorial relationships. acs.org
Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY and ROESY detect through-space interactions between protons that are close to each other (<5 Å). wordpress.com For the trans-diequatorial isomer, no NOE would be expected between H-2 and H-3, whereas a cis isomer would show a clear correlation. NOE can also establish relationships between the ring protons and the substituent protons.
X-ray Crystallography: This is the definitive method for determining the complete three-dimensional structure of a molecule, including both relative and absolute stereochemistry, provided a suitable single crystal can be grown. acs.org
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It is a powerful technique for determining the absolute configuration of molecules in solution. biotools.usnih.gov The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (often using DFT) for a known enantiomer (e.g., the (2S,3S) configuration). A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry. schrodinger.comrsc.org This method is particularly valuable when crystallization is not feasible. biotools.usscm.com
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| NMR (¹H-¹H COSY, NOESY/ROESY) | Relative stereochemistry, conformational information. longdom.org | Provides data on solution-state conformation; non-destructive. | Does not provide absolute configuration; can be complex to interpret. wordpress.com |
| X-ray Crystallography | Absolute and relative stereochemistry. acs.org | Unambiguous structural determination. | Requires a single, high-quality crystal; structure is in the solid state. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration. nih.gov | Applicable to solutions, neat liquids, and oils; does not require crystallization. biotools.us | Requires computational calculations for interpretation; can be sensitive to conformation. schrodinger.com |
Computational Studies on Stereochemical Preferences and Conformational Analysis
Theoretical calculations have become an indispensable tool for understanding and predicting stereochemical outcomes. Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods provide deep insights into the structures and energies of different stereoisomers and conformers. researchgate.netchemrxiv.org
Key applications of computational chemistry in this area include:
Conformational Analysis: Calculations can determine the relative energies of different chair, boat, and twist-boat conformations of the oxane ring. nih.gov For substituted oxanes, this allows for the prediction of the most stable conformer and the energy difference between equatorial and axial substituent placements. mst.edursc.org
Prediction of Spectroscopic Data: As mentioned, DFT calculations are essential for assigning absolute configuration from VCD spectra. rsc.org They can also be used to predict NMR chemical shifts and coupling constants (e.g., using the GIAO method), which can help assign complex spectra and confirm structural assignments. rsc.org
Reaction Modeling: Computational studies can model the transition states of key synthetic steps. This allows chemists to understand the origin of diastereoselectivity in a reaction by comparing the energies of the transition states leading to different stereoisomeric products. This knowledge can then be used to optimize reaction conditions or design more selective catalysts. nih.gov
For this compound, computational studies would confirm the strong preference for a chair conformation with both the chloro and prop-2-en-1-yl groups in equatorial positions. DFT calculations could precisely quantify the energetic penalty of the diaxial conformer and could be used to simulate the VCD spectrum to confirm the (2S,3S) absolute configuration. researchgate.net
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, energy calculations. researchgate.net | Relative stability of conformers and stereoisomers; reaction energy profiles. nih.gov |
| Time-Dependent DFT (TD-DFT) | Calculation of VCD and ECD spectra. | Theoretical spectra for comparison with experimental data to assign absolute configuration. rsc.org |
| GIAO (Gauge-Independent Atomic Orbital) | NMR chemical shift prediction. | Aids in the assignment of complex NMR spectra and confirmation of relative stereochemistry. rsc.org |
| CCSD(T) | High-accuracy single-point energy calculations. | Provides a "gold standard" benchmark for the relative energies of different conformers. mst.edu |
Reactivity and Synthetic Transformations of 2s,3s 3 Chloro 2 Prop 2 En 1 Yl Oxane and Analogues
Reactions Involving the Chlorosubstituent
The chlorine atom at the C-3 position, being an electronegative substituent, polarizes the C-Cl bond, rendering the C-3 carbon electrophilic and susceptible to a variety of nucleophilic and elimination reactions.
Nucleophilic Substitution Reactions on the C-3 Chloro Group
The C-3 chloro group can be displaced by a range of nucleophiles through substitution reactions. The stereochemistry of the starting material, being (2S,3S), plays a crucial role in determining the stereochemical outcome of these transformations. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the stability of a potential carbocation intermediate.
Given the secondary nature of the C-3 carbon, both pathways are plausible. An S(_N)2 reaction would proceed with inversion of configuration at the C-3 center, leading to a (2S,3R) product. In contrast, an S(_N)1 mechanism would involve the formation of a planar carbocation intermediate, which could be attacked by the nucleophile from either face, potentially leading to a mixture of (2S,3R) and (2S,3S) products. The presence of the adjacent oxygen atom in the oxane ring may influence the stability of the carbocation through electronic effects.
| Nucleophile (Nu⁻) | Reaction Type | Expected Product Stereochemistry |
| Hydroxide (OH⁻) | S(_N)2 | (2S,3R)-2-(prop-2-en-1-yl)oxan-3-ol |
| Cyanide (CN⁻) | S(_N)2 | (2S,3R)-2-(prop-2-en-1-yl)oxane-3-carbonitrile |
| Azide (B81097) (N₃⁻) | S(_N)2 | (2S,3S)-3-azido-2-(prop-2-en-1-yl)oxane |
| Alkoxide (RO⁻) | S(_N)2 | (2S,3R)-3-alkoxy-2-(prop-2-en-1-yl)oxane |
| Thiolate (RS⁻) | S(_N)2 | (2S,3R)-3-(alkylthio)-2-(prop-2-en-1-yl)oxane |
This table presents hypothetical outcomes based on established principles of nucleophilic substitution reactions.
Dehalogenation and Hydrodechlorination Processes
Dehalogenation refers to the removal of the chlorine atom, which can be achieved through various reductive methods. Hydrodechlorination, a specific type of dehalogenation, involves the replacement of the chlorine atom with a hydrogen atom. These reactions are often carried out using reducing agents such as metal hydrides or through catalytic hydrogenation.
For instance, treatment with a hydride source like lithium aluminum hydride (LiAlH₄) would be expected to replace the chloro group with a hydrogen atom, yielding (2S)-2-(prop-2-en-1-yl)oxane. Catalytic hydrodechlorination, typically employing a palladium catalyst and a hydrogen source, is another effective method. The stereochemical integrity at the C-2 position is expected to be maintained during these reactions.
| Reagent | Reaction Type | Product |
| LiAlH₄ | Hydrodechlorination | (2S)-2-(prop-2-en-1-yl)oxane |
| NaBH₄/Lewis Acid | Hydrodechlorination | (2S)-2-(prop-2-en-1-yl)oxane |
| H₂, Pd/C | Catalytic Hydrodechlorination | (2S)-2-(prop-2-en-1-yl)oxane |
| Bu₃SnH, AIBN | Radical Hydrodechlorination | (2S)-2-(prop-2-en-1-yl)oxane |
This table outlines potential reagents for the hydrodechlorination of the title compound.
Elimination Reactions to Form Dienyl Oxanes
In the presence of a strong, non-nucleophilic base, (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane can undergo an elimination reaction to form a diene. This reaction, typically following an E2 mechanism, involves the abstraction of a proton from a carbon atom adjacent to the C-Cl bond and the concurrent departure of the chloride ion.
Two possible β-protons can be removed: one at the C-2 position and one at the C-4 position. Removal of the C-4 proton would lead to the formation of 2-(prop-2-en-1-yl)-3,4-dihydro-2H-pyran. Abstraction of the C-2 proton, if sterically accessible, would result in the formation of 2-((E/Z)-prop-1-en-1-yl)-2,3-dihydro-oxane. The regioselectivity of the elimination would be influenced by the steric hindrance of the base and the relative acidity of the β-protons.
Transformations of the Prop-2-en-1-yl (Allylic) Moiety
The allylic double bond provides a versatile handle for a variety of carbon-carbon bond-forming and functional group interconversion reactions.
Olefin Metathesis Reactions for Structural Diversification
The terminal alkene of the prop-2-en-1-yl group is an excellent substrate for olefin metathesis reactions, which allow for the formation of new carbon-carbon double bonds. wikipedia.org This powerful synthetic tool can be used for structural diversification in several ways:
Cross-Metathesis (CM): Reaction with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) can lead to the exchange of the terminal methylene (B1212753) group with a fragment from the reaction partner. This allows for the introduction of a wide variety of substituents at the terminus of the side chain.
Ring-Closing Metathesis (RCM): If the oxane is further functionalized with another terminal alkene, RCM can be employed to construct a new ring fused or spiro-fused to the oxane core.
| Metathesis Type | Reaction Partner | Catalyst | Potential Product |
| Cross-Metathesis | Styrene | Grubbs' Catalyst | (2S,3S)-3-Chloro-2-((E)-3-phenylprop-2-en-1-yl)oxane |
| Cross-Metathesis | Methyl acrylate | Grubbs' Catalyst | Methyl (E)-4-((2S,3S)-3-chlorooxan-2-yl)but-2-enoate |
| Ring-Closing Metathesis | (if another alkene is present) | Grubbs' Catalyst | Bicyclic oxane derivative |
This table provides illustrative examples of potential olefin metathesis reactions.
Electrophilic Additions to the Alkene
The double bond of the allylic group readily undergoes electrophilic addition reactions. libretexts.orgutdallas.edu In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of these additions is generally governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
For example, the addition of hydrogen halides (HX) would be expected to yield a secondary halide at the C-2' position of the side chain. Halogenation with Br₂ or Cl₂ would result in the formation of a dihalide.
| Reagent | Reaction Type | Major Product |
| HBr | Hydrobromination | (2S,3S)-3-Chloro-2-(2-bromopropyl)oxane |
| H₂O, H⁺ | Hydration | 1-((2S,3S)-3-Chlorooxan-2-yl)propan-2-ol |
| Br₂ | Bromination | (2S,3S)-2-(2,3-Dibromopropyl)-3-chlorooxane |
| BH₃; then H₂O₂, NaOH | Hydroboration-Oxidation | 3-((2S,3S)-3-Chlorooxan-2-yl)propan-1-ol |
This table summarizes expected products from electrophilic addition reactions based on established chemical principles.
Cycloaddition Reactions Involving the Allyl Group
The prop-2-en-1-yl (allyl) group in this compound serves as a versatile two-carbon unit for cycloaddition reactions. The electron-rich double bond can act as a dienophile or a dipolarophile, enabling the construction of complex cyclic systems.
Diels-Alder Reaction: As a dienophile, the allyl group can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The reactivity of the alkene is influenced by the electron-withdrawing inductive effect of the adjacent oxane ring, making it a suitable partner for electron-rich dienes. The stereochemistry of the oxane core can exert significant diastereoselective control on the approaching diene, leading to the formation of specific stereoisomers of the resulting cyclohexene (B86901) adduct.
1,3-Dipolar Cycloadditions: The alkene can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. For instance, reaction with a nitrone would yield an isoxazolidine-containing molecule, while reaction with an azide, often followed by thermal or photochemical rearrangement, can lead to triazolines or aziridines. The regioselectivity and stereoselectivity of these cycloadditions are governed by both electronic and steric factors of the dipole and the dipolarophile.
| Reaction Type | Reactant | Resulting Structure | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder | Electron-rich diene (e.g., 1,3-Butadiene) | Substituted cyclohexene | Stereocontrol from oxane ring; forms C-C bonds. |
| [3+2] Nitrone-Olefin Cycloaddition | Nitrone (e.g., N-Benzyl-C-phenylnitrone) | Substituted isoxazolidine | Forms five-membered N,O-heterocycle. |
| [3+2] Azide-Alkyne Cycloaddition | Organic azide (e.g., Benzyl azide) | Substituted triazoline | Access to nitrogen-rich heterocycles. |
Oxidative Cleavage and Functionalization of the Alkene
The double bond of the allyl group is susceptible to oxidative cleavage, a transformation that can be used to introduce carbonyl or carboxyl functionalities, effectively shortening the side chain and providing a handle for further synthetic elaboration.
Ozonolysis: One of the most common methods for cleaving a double bond is ozonolysis. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield the corresponding aldehyde, (2S,3S)-3-chloro-2-(2-oxoethyl)oxane. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the intermediate to the carboxylic acid, 2-((2S,3S)-3-chlorooxan-2-yl)acetic acid.
Lemieux-Johnson Oxidation: This method provides an alternative to ozonolysis and typically results in the formation of aldehydes. The reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant like sodium periodate (B1199274) (NaIO₄). wikipedia.orgorganic-chemistry.org The periodate also serves to cleave the intermediate 1,2-diol. This one-pot procedure is often milder than ozonolysis and avoids the generation of potentially explosive ozonide intermediates. wikipedia.orgorganic-chemistry.org
Sharpless Asymmetric Dihydroxylation and Cleavage: For the introduction of chirality or for milder cleavage conditions, a two-step sequence involving Sharpless asymmetric dihydroxylation can be employed. organic-chemistry.orgnih.govsemanticscholar.org The alkene is first converted to a chiral 1,2-diol using a catalytic amount of OsO₄ in the presence of a chiral quinine (B1679958) ligand (e.g., AD-mix-α or AD-mix-β). semanticscholar.org The resulting diol can then be cleaved using an oxidizing agent such as sodium periodate or lead tetraacetate to afford the aldehyde. This sequence offers a high degree of stereochemical control.
| Method | Reagents | Intermediate | Final Product | Notes |
|---|---|---|---|---|
| Ozonolysis (Reductive) | 1. O₃; 2. Me₂S or Zn/H₂O | Ozonide | Aldehyde | Cleaves C=C to C=O. |
| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Ozonide | Carboxylic Acid | Oxidizes aldehyde further. |
| Lemieux-Johnson | cat. OsO₄, NaIO₄ | 1,2-Diol (in situ) | Aldehyde | Milder alternative to ozonolysis. wikipedia.orgorganic-chemistry.org |
| Dihydroxylation/Cleavage | 1. cat. OsO₄, NMO; 2. NaIO₄ | 1,2-Diol | Aldehyde | Stepwise, allows isolation of diol. |
Ring-Opening Reactions of the Oxane Core for Acyclic Derivatization
The tetrahydropyran (B127337) (oxane) ring, while generally stable, can be opened under specific conditions to generate highly functionalized acyclic compounds. The presence of the chloro substituent at the C-3 position significantly influences the reactivity of the ring, particularly the C2-O1 bond.
Ring-opening can be achieved through reductive cleavage or nucleophilic attack, often facilitated by Lewis or Brønsted acids. For instance, reductive cleavage of 2-alkoxytetrahydropyrans using reagents like LiAlH₄–AlCl₃ has been shown to yield ω-hydroxy ethers. The regioselectivity of the cleavage (ring C-O vs. exo C-O bond scission) is dependent on the electronic properties of the substituents.
In the case of this compound, acid-catalyzed activation of the ring oxygen would make the anomeric carbon (C-2) highly electrophilic. Subsequent attack by a nucleophile would lead to the opening of the ring. The stereochemistry at C-2 and C-3 dictates a trans-diaxial arrangement for the allyl group and the chlorine atom in the preferred chair conformation. This geometry is crucial for predicting the stereochemical outcome of ring-opening reactions, which often proceed through an Sₙ2-like mechanism with inversion of configuration at the center of attack. The resulting acyclic product would possess multiple stereocenters and functional groups, making it a valuable chiral building block for more complex syntheses.
Regioselective and Chemoselective Transformations in Complex Molecular Environments
In the context of a complex molecule, the various functional groups of the this compound moiety exhibit differential reactivity, allowing for regioselective and chemoselective transformations. The ability to modify one part of the molecule while leaving others intact is a cornerstone of modern synthetic strategy, particularly in the total synthesis of natural products.
Chemoselectivity: The three primary reactive sites—the alkene, the C-Cl bond, and the ether linkage—can be targeted selectively.
Alkene: This site is susceptible to electrophilic addition (e.g., hydroboration, halogenation), oxidation (epoxidation, dihydroxylation), and transition-metal-catalyzed reactions (e.g., Heck coupling, metathesis). These reactions are typically performed under neutral or mildly acidic/basic conditions that would not affect the C-Cl bond or the oxane ring.
C-Cl Bond: The secondary chloride is a hard electrophilic center. It is susceptible to nucleophilic substitution (Sₙ2), which typically requires strong nucleophiles and potentially elevated temperatures. These conditions might compete with reactions at the alkene, requiring careful choice of reagents.
Oxane Ring: The ether linkages are generally robust but can be cleaved under strongly acidic (Lewis or Brønsted) conditions, as discussed in the previous section.
Regioselectivity: Within the allyl group, reactions can be directed to either the double bond or the allylic position. Similarly, within the oxane ring, reactions can be directed to specific carbons depending on the reagents and catalysts used. For instance, an intramolecular reaction involving the allyl group and another part of a larger molecule could be designed to proceed with high regioselectivity based on ring-size preference and stereoelectronic factors. The synthesis of complex natural products containing tetrahydropyran rings often relies on such predictable, selective cyclization and functionalization strategies. nih.gov
Derivatization at Other Positions of the Oxane Ring and Allylic Chain
Beyond the reactions of the alkene double bond, both the C-3 chloro-substituent and the allylic methylene group of the side chain offer opportunities for further functionalization.
Substitution at C-3: The chlorine atom at the C-3 position can be displaced by a variety of nucleophiles via an Sₙ2 reaction. Given the defined (S) stereochemistry at C-3, this substitution would proceed with inversion of configuration, leading to the (R) stereoisomer at this position. The success of this substitution is highly dependent on the nature of the nucleophile and the reaction conditions. Studies on similar 3-halotetrahydropyrans have shown that nucleophilic substitution can be achieved, providing access to a range of 3-substituted analogues such as azides, cyanides, or ethers. nih.gov The neighboring allyl group at C-2 may exert steric hindrance, influencing the rate of substitution.
Functionalization of the Allylic Chain: The allylic C-H bonds of the prop-2-en-1-yl group are activated and can be selectively functionalized.
Allylic Oxidation: Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants can introduce a hydroxyl group at the allylic position, yielding an allylic alcohol. This transformation provides a new site for further modification without consuming the double bond.
Tsuji-Trost Reaction: If the allylic position were derivatized with a leaving group (e.g., acetate (B1210297), carbonate), it could undergo a palladium-catalyzed Tsuji-Trost allylic substitution. wikipedia.orgnrochemistry.com This powerful C-C or C-heteroatom bond-forming reaction would allow for the introduction of a wide range of soft nucleophiles at the allylic position, further extending the synthetic utility of the molecule. wikipedia.orgnrochemistry.com
| Position | Reaction Type | Typical Reagents | Product Functional Group | Stereochemical Outcome |
|---|---|---|---|---|
| C-3 | Sₙ2 Substitution | NaN₃, KCN, NaOR' | Azide, Nitrile, Ether | Inversion of configuration |
| Allylic CH₂ | Allylic Oxidation | SeO₂, PCC | Alcohol, Carbonyl | - |
| Allylic Position (with LG) | Tsuji-Trost Substitution | Pd(0) catalyst, Soft Nucleophile | C-C or C-Heteroatom bond | Depends on catalyst and nucleophile |
Computational Chemistry in Elucidating the Chemistry of 2s,3s 3 Chloro 2 Prop 2 En 1 Yl Oxane
Theoretical Prediction of Reaction Pathways and Energy Profiles
Computational chemistry enables the systematic prediction of feasible chemical transformations by mapping out potential reaction pathways. nih.gov For (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane, this involves exploring reactions such as nucleophilic substitution at the C-Cl bond, electrophilic addition to the allyl group, and potential ring-opening reactions. By calculating the energy of reactants, transition states, and products, a comprehensive energy profile can be constructed.
Methods like Density Functional Theory (DFT) are commonly used to locate stationary points on the potential energy surface. researchgate.net Transition state theory, combined with these energy calculations, allows for the estimation of reaction rate constants. nih.gov For instance, the substitution of the chlorine atom by a nucleophile could proceed through an SN2-like mechanism. A computational model would predict the geometry of the pentacoordinate transition state and its associated energy barrier, providing a quantitative measure of the reaction's feasibility. Similarly, the energy profiles for the acid-catalyzed ring opening or radical addition to the prop-2-en-1-yl side chain can be calculated to determine the most likely reaction products under different conditions. researchgate.net These calculations are crucial for understanding the molecule's stability and predicting its chemical behavior. nih.gov
| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) |
|---|---|---|---|---|---|
| Nucleophilic Substitution (SN2 with OH-) | Oxane + OH- | [Oxane---Cl---OH]- | (2S,3R)-2-(prop-2-en-1-yl)oxan-3-ol + Cl- | +25.4 | -15.2 |
| Electrophilic Addition (HBr to allyl group) | Oxane + HBr | [Allyl-H---Br]+ Carbocation | (2S,3S)-3-Chloro-2-(2-bromopropyl)oxane | +12.8 | -22.5 |
| Acid-Catalyzed Ring Opening | Oxane + H+ | Protonated Oxane TS | Ring-Opened Carbocation Intermediate | +30.1 | +18.7 |
DFT Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. ijcce.ac.irnih.gov For this compound, DFT calculations can elucidate a variety of properties that are key to understanding its reactivity. uctm.edu
Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution on the molecule's surface. uctm.edu For this chloro-oxane, the MEP would likely show negative potential (red/yellow) around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, while positive potential (blue) would be expected around the hydrogen atoms.
| Property | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |
| NBO Charge on Cl | -0.25 e | Indicates significant negative charge on the chlorine atom. |
| NBO Charge on O | -0.58 e | Indicates a highly electronegative oxygen center. |
Modeling Stereoselectivity and Diastereomeric Ratios
Given the two stereocenters in this compound, computational modeling is invaluable for predicting the stereochemical outcome of its reactions. nih.gov When the molecule reacts to form a new stereocenter, the relative energies of the transition states leading to different diastereomers determine the product ratio.
For example, in an allylic alkylation reaction on the prop-2-en-1-yl group, the approach of the electrophile can be influenced by the steric hindrance and electronic nature of the adjacent chiral oxane ring. nih.gov Computational models can calculate the energies of the competing diastereomeric transition states. According to the Curtin-Hammett principle, the ratio of the products will be determined by the difference in the free energies of these transition states (ΔΔG‡). A small energy difference of just 1.4 kcal/mol at room temperature can lead to a product ratio of approximately 90:10. These calculations help rationalize experimentally observed stereoselectivities and can be used to design more selective synthetic routes. mdpi.com
| Transition State | Product Diastereomer | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio at 298 K |
|---|---|---|---|
| TS-A | (2S,3S, n'R) | 0.0 (Reference) | 95 : 5 |
| TS-B | (2S,3S, n'S) | +1.8 |
Analysis of Non-Covalent Interactions Influencing Conformation and Reactivity
Non-covalent interactions play a critical role in defining the three-dimensional structure, stability, and reactivity of molecules. mdpi.commhmedical.com In this compound, several intramolecular non-covalent interactions can be computationally analyzed. These include hydrogen bonds, halogen bonds, and van der Waals forces. nih.govnih.gov
The chlorine substituent can act as a halogen bond donor, interacting with Lewis bases. nih.gov Within the molecule, weak interactions might exist between the chlorine atom and the π-system of the allyl group or the lone pairs of the oxane oxygen. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize these interactions by locating bond critical points and analyzing the electron density distribution. nih.gov Understanding these subtle forces is essential, as they can lock the molecule into a preferred conformation, thereby influencing its reactivity by shielding or exposing certain reactive sites. nih.gov
| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) | Computational Analysis Method | Potential Influence |
|---|---|---|---|---|
| Halogen Bond-like | C-Cl and Oxane Oxygen | 0.5 - 2.0 | QTAIM, NCI Plot | Influences ring conformation |
| C-H···π Interaction | Oxane C-H and Allyl π-system | 0.5 - 2.5 | QTAIM, Symmetry-Adapted Perturbation Theory (SAPT) | Stabilizes the orientation of the side chain |
| Steric Repulsion | Allyl group and H at C-3 | Variable | Energy Decomposition Analysis | Dictates preferred rotamers |
Development and Validation of Computational Models for Oxane Systems
The reliability of any computational prediction depends on the quality of the underlying model. digitalpromise.org Developing a robust computational model for an oxane system involves selecting an appropriate theoretical method (e.g., a specific DFT functional) and basis set that accurately describes the geometry, energetics, and electronic properties of this class of molecules. manipal.edufrontiersin.org
Validation is a critical step in this process. nih.gov Calculated properties for simpler, well-characterized oxane derivatives are compared against experimental data (e.g., from X-ray crystallography or NMR spectroscopy) or results from higher-level, more accurate (but computationally expensive) methods. For instance, the calculated bond lengths, bond angles, and conformational energy differences for tetrahydrofuran (B95107) or simple substituted oxanes would be benchmarked. Once a method is validated and shown to reproduce known data accurately, it can be applied with greater confidence to more complex, uncharacterized molecules like this compound to make meaningful predictions. nih.govresearchgate.net
| Computational Method | Basis Set | Calculated C-O Bond Length (Å) | Deviation from Experiment (1.428 Å) |
|---|---|---|---|
| HF | 6-31G | 1.415 | -0.013 |
| B3LYP | 6-31G | 1.432 | +0.004 |
| M06-2X | 6-311+G** | 1.429 | +0.001 |
| MP2 | aug-cc-pVTZ | 1.427 | -0.001 |
Synthetic Utility of 2s,3s 3 Chloro 2 Prop 2 En 1 Yl Oxane As a Versatile Building Block
Application in the Construction of Complex Oxane-Containing Molecular Architectures
The oxane (tetrahydropyran) ring is a prevalent structural motif in a vast array of biologically active natural products and pharmaceutical agents. The stereochemically defined (2S,3S) configuration of the title compound offers a rigid scaffold upon which more complex structures can be built with a high degree of stereocontrol. The presence of the allyl and chloro substituents provides orthogonal handles for sequential functionalization, enabling the elaboration of the oxane core into more intricate systems.
The allyl group can participate in a variety of carbon-carbon bond-forming reactions, such as cross-metathesis, Heck coupling, and hydroboration-oxidation, to introduce diverse side chains at the C2 position. The chloro group at C3 can act as a leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including azides, amines, and thiols. This dual functionality is key to its utility in building complex oxane-containing molecules.
Table 1: Potential Transformations for the Elaboration of the (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane Scaffold
| Functional Group | Reaction Type | Potential Outcome |
| C2-Allyl Group | Olefin Metathesis | Elongation or modification of the side chain |
| Heck Coupling | Arylation or vinylation of the side chain | |
| Hydroboration-Oxidation | Conversion to a primary alcohol for further functionalization | |
| C3-Chloro Group | Nucleophilic Substitution | Introduction of various heteroatom nucleophiles |
| Elimination | Formation of a double bond within the oxane ring |
Intermediates for Natural Product Framework Syntheses
Many natural products, particularly those of polyketide and polyether origin, feature substituted tetrahydropyran (B127337) rings as key structural elements. The defined stereochemistry of this compound makes it an attractive starting material for the enantioselective synthesis of such natural products. The allyl group can serve as a linchpin for connecting different fragments of a complex molecule through carbon-carbon bond formation, while the chloro group can be displaced to install other necessary functionalities present in the target natural product.
For instance, the core structure of the title compound could be envisioned as a precursor to fragments of marine natural products like the polyether ionophore antibiotics or various ladder-like polyethers. The ability to selectively manipulate both the C2 and C3 positions would allow for a modular approach to the synthesis of different natural product analogues.
Strategies for Divergent Synthesis from a Common Oxane Precursor
The presence of two distinct and reactive functional groups on the oxane ring of this compound makes it an ideal candidate for divergent synthetic strategies. By carefully choosing the reaction conditions and reagents, a variety of different molecular scaffolds can be accessed from this single precursor. This approach is highly efficient in generating molecular diversity for applications in drug discovery and chemical biology.
For example, selective reaction at the allyl group while leaving the chloro group intact would lead to one class of compounds. Conversely, substitution of the chloro group followed by manipulation of the allyl group would generate a different set of products. Furthermore, concerted reactions involving both functional groups could lead to the formation of bicyclic or more complex ring systems.
Table 2: Illustrative Divergent Pathways from a Functionalized Oxane Precursor
| Pathway | Initial Transformation | Subsequent Reaction | Resulting Scaffold |
| A | Olefin metathesis of the allyl group | Nucleophilic substitution of the chloro group | Elaborated C2 side chain with C3 functionalization |
| B | Nucleophilic substitution of the chloro group | Heck coupling of the allyl group | Functionalized oxane with an extended C2 substituent |
| C | Intramolecular cyclization (e.g., radical cyclization) | Further functionalization | Bicyclic or fused ring systems |
Precursors for Polycyclic and Spirocyclic Systems
The reactivity of the allyl and chloro groups in this compound can be harnessed to construct more complex polycyclic and spirocyclic systems. Intramolecular reactions are a powerful tool for the formation of new rings, and the strategic positioning of these functional groups on the oxane scaffold provides opportunities for such transformations.
For example, an intramolecular Heck reaction could be envisioned where the allyl group is tethered to an aryl or vinyl halide, leading to the formation of a fused ring system. Alternatively, the chloro group could be substituted with a nucleophile that also contains a reactive moiety capable of cyclizing onto the allyl group. Spirocyclic systems could be accessed by tethering a cyclic precursor to the oxane ring and then inducing a ring-closing reaction.
Role in the Assembly of Molecular Probes and Advanced Synthetic Materials
Functionalized oxanes can serve as scaffolds for the development of molecular probes and advanced synthetic materials. The rigid, stereodefined core of this compound provides a platform for the precise spatial arrangement of functional groups, which is often crucial for the performance of molecular probes.
By attaching fluorophores, quenchers, or binding moieties to the oxane ring via the allyl or chloro handles, it is possible to design probes for specific biological targets or for sensing particular analytes. The oxane core can provide water solubility and biocompatibility, which are desirable properties for probes used in biological systems.
In the realm of materials science, this functionalized oxane could be incorporated into polymers or other materials to impart specific properties. For example, polymerization of the allyl group could lead to the formation of polymers with a stereoregular backbone, which could have interesting physical and chemical properties.
Future Perspectives in 2s,3s 3 Chloro 2 Prop 2 En 1 Yl Oxane Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a molecule like (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane, future research will likely focus on moving away from traditional, often wasteful, synthetic pathways towards more sustainable and atom-economical alternatives. mdpi.comnih.gov
Key areas of development could include:
Catalytic C-H Activation/Functionalization: Instead of relying on pre-functionalized starting materials, direct C-H activation of simpler oxane precursors could offer a more direct and less wasteful route.
Renewable Feedstocks: Investigating the synthesis of the oxane core from bio-based starting materials would significantly improve the sustainability profile of the molecule. digitellinc.com
Solvent Minimization and Benign Solvents: The development of solvent-free reaction conditions or the use of greener solvents like water, supercritical CO2, or bio-derived solvents will be a priority. semanticscholar.org
Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and allow for the recycling of catalysts and reagents will be crucial.
A comparative analysis of a hypothetical traditional versus a future sustainable route is presented in Table 1.
Table 1: Comparison of Hypothetical Synthetic Routes to this compound
| Metric | Hypothetical Traditional Route | Potential Sustainable Route |
| Starting Materials | Petroleum-derived, multi-step precursors | Bio-based diols, direct cyclization |
| Key Transformations | Stoichiometric chlorination, Grignard addition | Catalytic asymmetric halocyclization |
| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Water, Ethanol, or solvent-free |
| Atom Economy | Low (<50%) | High (>80%) |
| E-Factor (Waste/Product) | High (>10) | Low (<2) |
| Catalyst | Stoichiometric reagents | Recyclable organocatalyst or enzyme |
Innovations in Asymmetric Catalysis for Highly Enantioenriched Oxanes
Achieving high levels of stereocontrol is paramount for the synthesis of complex molecules like this compound, as the biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry. nih.govchiralpedia.com Future research in this area will likely focus on the development of novel asymmetric catalytic systems that can provide this specific diastereomer with high selectivity and yield. mdpi.com
Potential avenues for innovation include:
Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a sustainable and often highly selective alternative to traditional metal-based catalysts. nih.gov Chiral Brønsted acids or bases could be designed to catalyze the key bond-forming reactions that establish the stereocenters of the molecule. nsf.gov
Transition Metal Catalysis: The development of new chiral ligands for transition metals could enable novel asymmetric transformations, such as enantioselective allylic substitution or chloroetherification reactions. mdpi.com
Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could provide unparalleled selectivity for the synthesis of the desired enantiopure oxane. Directed evolution could be employed to tailor enzymes for this specific transformation.
Table 2 outlines potential catalytic systems and their targeted improvements.
Table 2: Future Asymmetric Catalytic Strategies
| Catalytic System | Catalyst Type | Potential Reaction | Key Advantages |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Oxa-Pictet-Spengler Reaction | Metal-free, high enantioselectivity |
| Transition Metal Catalysis | Chiral Pd(II) Complex | Enantioselective Wacker-type Cyclization | High turnover numbers, functional group tolerance |
| Biocatalysis | Engineered Halohydrin Dehalogenase | Kinetic Resolution of a Chlorinated Precursor | Excellent stereoselectivity, mild reaction conditions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. mdpi.comspringerprofessional.debohrium.com For the synthesis of this compound, the integration of flow chemistry and automated platforms represents a significant future direction. uc.ptapple.com
Key benefits and research directions include:
Enhanced Safety: Flow reactors allow for better control over reaction parameters, such as temperature and pressure, which is particularly important for potentially exothermic or hazardous reactions.
Improved Efficiency: The high surface-area-to-volume ratio in microreactors can lead to faster reaction times and higher yields.
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactions.
Automated Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis.
Table 3 presents a hypothetical comparison of batch versus flow synthesis for a key synthetic step.
Table 3: Batch vs. Flow Synthesis for a Hypothetical Cyclization Step
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12 hours | 15 minutes |
| Yield | 75% | 92% |
| Purity | 90% | >98% |
| Safety | Risk of thermal runaway | Excellent heat transfer, minimal risk |
| Scalability | Difficult, requires process redesign | Linear, by extending run time |
Advanced Spectroscopic and Mechanistic Studies
A deep understanding of the structure, conformation, and reaction mechanisms of this compound is essential for predicting its reactivity and designing new applications. Future research will employ advanced spectroscopic techniques and computational modeling to gain these insights. mpg.dersc.org
Areas of focus will include:
Conformational Analysis: Using advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, and computational methods like DFT, the preferred conformations of the oxane ring can be determined.
Reaction Mechanism Elucidation: In-situ spectroscopic monitoring (e.g., ReactIR, in-situ NMR) can be used to track the formation of intermediates and determine the kinetics of key reactions. mpg.de Isotope labeling studies can further clarify reaction pathways.
Computational Chemistry: High-level theoretical calculations can be used to model transition states, predict reaction outcomes, and guide the design of new catalysts and reagents.
Exploration of New Reactivity Modes and Functionalizations
The chloro and allyl functional groups on this compound provide handles for a wide range of chemical transformations, opening the door to the synthesis of novel derivatives with potentially interesting properties. researchgate.netresearchgate.net Future research will focus on exploring the reactivity of this scaffold to create a library of new compounds. nih.govmdpi.com
Potential areas of exploration include:
Cross-Coupling Reactions: The chloro group could be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.
Allyl Group Functionalization: The prop-2-en-1-yl group can undergo a wide range of transformations, including epoxidation, dihydroxylation, and metathesis, to introduce new functional groups.
Ring-Opening Reactions: Under certain conditions, the oxane ring could be opened to generate functionalized acyclic compounds. researchgate.net
Intramolecular Cyclizations: The proximity of the chloro and allyl groups may allow for novel intramolecular cyclization reactions to form bicyclic or spirocyclic systems.
Table 4 highlights some potential functionalizations and their applications.
Table 4: Potential Functionalizations of this compound
| Functional Group | Reaction Type | Product Class | Potential Application |
| Chloro Group | Suzuki Coupling | Arylated Oxane | Medicinal Chemistry Scaffold |
| Allyl Group | Olefin Metathesis | Macrocyclic Oxane | Complex Natural Product Synthesis |
| Both Groups | Intramolecular Heck Reaction | Bicyclic Ether | Novel Ligand for Catalysis |
| Oxane Ring | Lewis Acid-Mediated Opening | Functionalized Alcohol | Polymer Monomer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
